5,6-dichloro-N-dibenzofuran-2-ylpyridine-3-carboxamide
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Overview
Description
5,6-dichloro-N-dibenzofuran-2-ylpyridine-3-carboxamide is a synthetic organic compound with the molecular formula C18H10Cl2N2O2. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-N-dibenzofuran-2-ylpyridine-3-carboxamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including cyclization reactions involving phenols and aldehydes.
Chlorination: Introduction of chlorine atoms at the 5 and 6 positions of the benzofuran ring can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Coupling with Pyridine-3-carboxamide: The final step involves coupling the chlorinated benzofuran with pyridine-3-carboxamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5,6-dichloro-N-dibenzofuran-2-ylpyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzofuran ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted benzofuran derivatives, while oxidation and reduction reactions could modify the functional groups on the compound .
Scientific Research Applications
5,6-dichloro-N-dibenzofuran-2-ylpyridine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s benzofuran core is known for its antimicrobial, anticancer, and antiviral activities.
Biological Studies: It can be used as a probe to study various biological pathways and molecular targets.
Industrial Applications: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-dichloro-N-dibenzofuran-2-ylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds such as psoralen, 8-methoxypsoralen, and angelicin are similar in structure and have been used in the treatment of skin diseases.
Pyridine Carboxamides: Other pyridine carboxamide derivatives may have similar biological activities and applications.
Uniqueness
5,6-dichloro-N-dibenzofuran-2-ylpyridine-3-carboxamide is unique due to the specific combination of the benzofuran and pyridine carboxamide moieties, which may confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
5,6-dichloro-N-dibenzofuran-2-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N2O2/c19-14-7-10(9-21-17(14)20)18(23)22-11-5-6-16-13(8-11)12-3-1-2-4-15(12)24-16/h1-9H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCSPGDHMJWFKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(N=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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